Estradiol Valerate Impurity I
CAS No.:
Cat. No.: VC0210395
Molecular Formula: C₄₉H₆₆O₅
Molecular Weight: 735.05
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₄₉H₆₆O₅ |
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Molecular Weight | 735.05 |
Introduction
Chemical Identity and Properties
Structural Characteristics and Nomenclature
Estradiol Valerate Impurity I is identified by its complex IUPAC name: (1S,3aS,3bR,10aR,10bS,13S,13aS,15aS,18bS,20aS)-13a,17,17,20a-tetramethyl-2,3,3a,3b,4,5,9,10,10a,10b,11,12,13,13a,14,15,15a,17,18b,19,20,20a-docosahydro-1H-bis(cyclopenta naphtho)[1,2-b:2ʹ,1ʹ-i]xanthene-1,13-diyl dipentanoate, as per European Pharmacopoeia (EP) standards . This elaborate nomenclature reflects the compound's intricate molecular structure, which derives from the parent drug estradiol valerate but with specific structural modifications that classify it as an impurity.
The compound is categorized as a custom synthesis product in pharmaceutical manufacturing contexts, indicating its relevance primarily in quality control rather than as a therapeutic agent itself . The absence of an assigned CAS (Chemical Abstracts Service) registry number in major chemical databases highlights the specialized nature of this compound within the pharmaceutical impurity landscape .
Physicochemical Properties
Estradiol Valerate Impurity I is characterized by the following key properties:
This molecular composition differs from estradiol valerate (C₂₃H₃₂O₃, MW: 356.5 g/mol), indicating significant structural differences that may affect its pharmacological and toxicological properties. The substantially higher molecular weight suggests Estradiol Valerate Impurity I likely represents a dimeric structure or adduct formation.
The SMILES notation for this compound is documented as:
C[C@@]12C@([H])CC[C@@]1([H])[C@]3([H])CCC4=C(C=C(C(C)(C)C(C=C(C@@([H])[C@]6([H])CC7)C7=C8)=C8O9)C9=C4)[C@@]3([H])CC2
This complex stereochemical representation confirms the multi-ring structure with specific spatial arrangements that differentiate it from the parent compound.
Analytical Detection and Quantification
HPLC Methodologies
High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for the detection and quantification of Estradiol Valerate Impurity I in pharmaceutical preparations. Contemporary analytical approaches employ reversed-phase HPLC methods coupled with various detection systems to achieve the necessary sensitivity and selectivity.
For comprehensive impurity profiling of estradiol valerate formulations, a validated gradient HPLC method with photodiode-array detection has been developed. This method employs:
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Column: Zorbax eclipse XDB C8 (150mm×4.6mm, 5μm)
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Mobile Phase: Gradient system using acetonitrile-methanol (30:10 v/v) as component A and water as component B
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Gradient Program: Specified time-based concentration changes (time(min)/% B): 0.01/40, 40.0/40, 40.1/15, 50.0/15, 50.1/40, 55.0/40, 55.1/40, 60.0/40
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Detection: UV detection at 220nm and fluorescence detection (Ex:280nm, Em 310nm)
While this method was developed for detecting various impurities in estradiol valerate tablets, including potential Impurity I, specific retention times and elution characteristics for Estradiol Valerate Impurity I require further experimental confirmation.
Method Validation Parameters
For reliable quantification of Estradiol Valerate Impurity I, analytical methods must undergo rigorous validation. Standard validation parameters include:
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Linearity: Established with correlation coefficients (r) exceeding 0.9996 across relevant concentration ranges
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Accuracy: Recovery rates between 99.2%-100.8%
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Precision: Relative standard deviation (RSD) less than 2.0%
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Robustness: Method stability under varied experimental conditions
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Selectivity: Ability to distinguish Impurity I from other related compounds
These validation parameters ensure reliable quantification even at trace levels, which is essential for conforming to pharmacopeial specifications and regulatory requirements.
Alternative Analytical Approaches
Alternative analytical approaches for Estradiol Valerate Impurity I characterization may include:
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Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation
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µBondapak Phenyl 5µm (3.9 mm × 30 mm) column systems with acetonitrile:water mobile phase compositions
These complementary techniques can provide additional characterization data or serve as orthogonal methods for confirmation of HPLC findings.
Pharmaceutical and Regulatory Significance
Role in Quality Control
Estradiol Valerate Impurity I holds significant importance in pharmaceutical quality control frameworks. As a known impurity listed in the European Pharmacopoeia, its levels must be monitored and controlled in estradiol valerate drug substances and products . The presence of this impurity may arise from:
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Synthesis-related by-products
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Degradation during manufacturing
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Storage-induced transformations
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Interactions with formulation components
Regular monitoring through stability studies ensures that impurity levels remain within acceptable limits throughout the product lifecycle.
Regulatory Framework
The European Pharmacopoeia establishes specific limits for Estradiol Valerate Impurity I in pharmaceutical grade estradiol valerate. Regulatory oversight is maintained through:
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Certificate of Suitability (CEP) procedures administered by the European Directorate for the Quality of Medicines (EDQM)
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Specification limits established through validated analytical methods
Compliance with these regulatory requirements is essential for pharmaceutical manufacturers to maintain product quality and safety.
Stability Considerations
Stability studies of estradiol valerate under various stress conditions provide insights into potential formation pathways for Impurity I:
These studies indicate that estradiol valerate is sensitive to various environmental factors, potentially leading to the formation of Impurity I under certain conditions. Photostability testing has demonstrated light sensitivity when the drug substance is unprotected, emphasizing the importance of appropriate packaging to maintain chemical integrity .
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